molecular formula C16H15NO4 B10931547 (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

Katalognummer: B10931547
Molekulargewicht: 285.29 g/mol
InChI-Schlüssel: RYLVEKHOWXCZRU-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a benzodioxin ring, a furan ring, and a propenamide group. Such compounds are often studied for their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or other cycloaddition reactions.

    Formation of the Propenamide Group: This step involves the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the propenamide group, converting it to the corresponding amine.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenamide group may yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

    Receptor Binding: It may interact with specific receptors in biological systems.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals.

    Therapeutic Applications: It may have therapeutic applications in treating various diseases.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of new agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a different substitution on the furan ring.

    (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(3-METHYL-2-FURYL)-2-PROPENAMIDE: Similar structure but with a different position of the methyl group on the furan ring.

Uniqueness

The uniqueness of (E)-N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C16H15NO4

Molekulargewicht

285.29 g/mol

IUPAC-Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C16H15NO4/c1-11-2-4-13(21-11)5-7-16(18)17-12-3-6-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)/b7-5+

InChI-Schlüssel

RYLVEKHOWXCZRU-FNORWQNLSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.